molecular formula C30H25FN4O B605730 2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl- CAS No. 1383846-83-0

2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-

Cat. No. B605730
CAS RN: 1383846-83-0
M. Wt: 476.5554
InChI Key: TUGLMYZSOPKJOA-PMERELPUSA-N
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Description

AZ-4217 is a high potency BACE inhibitor displaying acute central efficacy in different in vivo models and reduced amyloid deposition in Tg2576 mice. AZ-4217 has IC50 160 pM in human SH-SY5Y cells with an excellent in vivo efficacy. AZ-4217 may have potential for treatment of AD. BACE1 inhibition thus addresses a key mechanism in AD and its potential as a therapeutic target is currently being addressed in clinical studies.

Scientific Research Applications

Aurora Kinase Inhibition and Cancer Treatment

  • Aurora kinases are crucial for cell division and are often overexpressed in cancer cells. A study by ヘンリー and ジェームズ (2006) discusses compounds that inhibit Aurora A kinase, which may be useful for cancer treatment. This suggests potential applications of the compound in cancer therapeutics (ヘンリー & ジェームズ, 2006).

Biotransformation in Drug Development

  • A paper by Lindgren et al. (2013) explores the biotransformation of β-secretase inhibitors, including analogs structurally similar to the queried compound. This research is significant for understanding the metabolic fate of such compounds in drug development (Lindgren et al., 2013).

Inotropic Activity in Cardiotonic Agents

  • Sircar et al. (1987) synthesized derivatives of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones, evaluating their inotropic activity, which is relevant for developing cardiotonic agents (Sircar et al., 1987).

Synthesis of ω-Heterocyclic Amino Acids

  • Singh et al. (2005) describe a synthesis method for ω-heterocyclic-β-amino acids using compounds including 2(1H)-Pyridinone derivatives. This indicates its utility in synthetic organic chemistry (Singh et al., 2005).

Discovery of Dual 5-HT6/5-HT2A Receptor Ligands

  • Staroń et al. (2019) found that derivatives of 2(1H)-Pyridinone, like 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl derivatives, can act as dual 5-HT6/5-HT2A receptor ligands with potential applications in antipsychotic or antidepressant treatments (Staroń et al., 2019).

Analgesic Activity

  • A study by Aytemir et al. (1999) on 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinones revealed their higher analgesic activities compared to acetylsalicylic acid, indicating their potential as analgesic agents (Aytemir et al., 1999).

HIV-1 Reverse Transcriptase Inhibition

  • The compound has been investigated for its potential as an HIV-1 reverse transcriptase inhibitor. Wai et al. (1993) synthesized derivatives showing significant inhibitory activity, suggesting possible applications in HIV treatment (Wai et al., 1993).

Antimycobacterial Properties

  • Kumar et al. (2008) explored spiro-piperidin-4-ones derived from 2(1H)-Pyridinone for their activity against Mycobacterium tuberculosis, highlighting its potential in treating tuberculosis (Kumar et al., 2008).

properties

CAS RN

1383846-83-0

Molecular Formula

C30H25FN4O

Molecular Weight

476.5554

IUPAC Name

5-[(1R)-3-amino-4-fluoro-1-[3-(5-prop-1-ynylpyridin-3-yl)phenyl]isoindol-1-yl]-1-ethyl-3-methylpyridin-2-one

InChI

InChI=1S/C30H25FN4O/c1-4-8-20-14-22(17-33-16-20)21-9-6-10-23(15-21)30(24-13-19(3)29(36)35(5-2)18-24)25-11-7-12-26(31)27(25)28(32)34-30/h6-7,9-18H,5H2,1-3H3,(H2,32,34)/t30-/m0/s1

InChI Key

TUGLMYZSOPKJOA-PMERELPUSA-N

SMILES

CCN1C=C(C=C(C1=O)C)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC=CC(=C4)C5=CN=CC(=C5)C#CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ-4217;  AZ 4217;  AZ4217.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-
Reactant of Route 2
2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-
Reactant of Route 3
Reactant of Route 3
2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-
Reactant of Route 4
Reactant of Route 4
2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-
Reactant of Route 5
Reactant of Route 5
2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-
Reactant of Route 6
Reactant of Route 6
2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-

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